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Compound of Interest

Compound Name:
2-(5-Chloropyridin-2-yl)-2-

methylpropanenitrile

Cat. No.: B11909213

Get Quote

Executive Summary
In the convergent synthesis of Enzalutamide (MDV3100), Intermediate B serves as the critical

nucleophilic partner that reacts with the electrophilic isothiocyanate fragment (Intermediate A)

to construct the thiohydantoin core. Chemically identified as 2-((3-fluoro-4-

(methylcarbamoyl)phenyl)amino)-2-methylpropanoic acid (or its methyl ester derivative), this

molecule dictates the regioselectivity of the final cyclization and introduces the essential

dimethyl-substituted alpha-carbon that confers metabolic stability to the drug.

This guide analyzes the physicochemical properties, synthetic pathways, and quality control

parameters for Intermediate B, providing researchers with a self-validating protocol for its

generation and characterization.

Note on Nomenclature: While impurity profiling (e.g., pharmacopeial standards) sometimes

designates the starting material 4-bromo-2-fluoro-N-methylbenzamide as

"Impurity/Intermediate B," this guide focuses on the advanced coupling fragment (CAS

1289942-66-0 / 1332524-01-2) due to its higher complexity and critical role in the final API

assembly.
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Chemical Identity & Structural Analysis[1]
Identification Data

Parameter Detail

Chemical Name

2-((3-fluoro-4-

(methylcarbamoyl)phenyl)amino)-2-

methylpropanoic acid

Common Aliases
Enzalutamide Amine Fragment; Intermediate 2;

MDV-3100 Amine

CAS Number
1289942-66-0 (Acid form) 1332524-01-2 (Methyl

ester form)

Molecular Formula C₁₂H₁₅FN₂O₃

Molecular Weight 254.26 g/mol (Acid)

SMILES CNC(=O)c1ccc(cc1F)NC(C)(C)C(=O)O

Structural Features & Reactivity
Gem-Dimethyl Group: The sterically bulky gem-dimethyl group at the

-position prevents metabolic hydrolysis and restricts the conformational freedom of the
amino acid tail, favoring the subsequent cyclization step.

Fluorine Substituent: The ortho-fluorine atom on the phenyl ring exerts an inductive electron-

withdrawing effect, modulating the nucleophilicity of the aniline nitrogen. This fine-tuning is

crucial for preventing over-reaction while ensuring sufficient reactivity toward the

isothiocyanate.

Amide Moiety: The N-methylbenzamide group is robust but susceptible to hydrolysis under

strongly acidic/basic conditions, necessitating controlled pH environments during the

Ullmann coupling step.

Synthetic Pathways & Causality
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The synthesis of Intermediate B typically proceeds via a copper-catalyzed Ullmann-type

coupling. This route is preferred over nucleophilic aromatic substitution (

) due to the weak electrophilicity of the unactivated aryl bromide.

Synthesis Workflow (Graphviz Diagram)

4-Bromo-2-fluoro-
N-methylbenzamide
(CAS 749927-69-3)
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Figure 1: Synthetic route for Enzalutamide Intermediate B via Ullmann coupling and

subsequent esterification.

Detailed Protocol: Ullmann Coupling
Objective: Couple 4-bromo-2-fluoro-N-methylbenzamide with 2-aminoisobutyric acid.

Reagent Setup: Charge a reactor with 4-bromo-2-fluoro-N-methylbenzamide (1.0 eq), 2-

aminoisobutyric acid (1.5 eq), and Potassium Carbonate (2.0 eq).

Catalytic System: Add CuI (0.1 eq) and 2-acetylcyclohexanone or acetylacetone (0.2 eq) as

the ligand. The ligand is essential to solubilize the copper species and stabilize the oxidative

addition intermediate.

Solvent & Condition: Use DMF/Water (9:1) to ensure solubility of the amino acid salt. Heat to

90–100°C for 12–16 hours.

Causality: Water is included to dissolve the inorganic base and amino acid, but excess

water can stall the reaction; the 9:1 ratio is the optimal trade-off.
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Workup: Cool to room temperature. Acidify with 1N HCl to pH 3–4 to precipitate the product

(Acid form). Filter and wash with water to remove inorganic salts and copper residues.

Physicochemical Properties[4][5]
Understanding the physical state of Intermediate B is vital for process handling.

Property Value / Description

Appearance Off-white to pale yellow crystalline solid

Melting Point 208 – 212 °C (Acid form)

Solubility

Soluble in DMSO, DMF, Methanol. Sparingly

soluble in water (Acid form precipitates at low

pH).

pKa
~3.8 (Carboxylic acid), ~2.5 (Aniline nitrogen -

very weak base due to EWG)

Hygroscopicity
Low (crystalline form); Amorphous forms may be

hygroscopic.

Analytical Characterization
HPLC Method for Purity & Impurities
A reverse-phase HPLC method is required to separate Intermediate B from the unreacted

bromo-precursor and the des-fluoro impurities.

Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

Mobile Phase A: 0.1% Phosphoric acid in Water.

Mobile Phase B: Acetonitrile.

Gradient: 10% B to 90% B over 20 minutes.

Detection: UV at 235 nm (monitoring the benzamide chromophore).

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11909213?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Profile
1H NMR (DMSO-d6, 400 MHz):

12.5 (br s, 1H, COOH)

8.2 (q, 1H, NH-Methyl)

7.6 (t, 1H, Ar-H)

6.5 (dd, 1H, Ar-H)

6.3 (dd, 1H, Ar-H)

2.7 (d, 3H, N-CH3)

1.4 (s, 6H, gem-dimethyl)

Interpretation: The distinct singlet at 1.4 ppm confirms the incorporation of the

aminoisobutyric acid fragment.

Impurity Profiling & Fate Map
Control of Intermediate B purity is critical as impurities here can propagate to the final API,

often forming difficult-to-remove analogs.

Key Impurities
Impurity Name Structure/Origin Risk Level

Impurity B1 (Starting Material)
4-bromo-2-fluoro-N-

methylbenzamide
High (Competes in next step)

Impurity B2 (Des-fluoro)

Defluorinated analog formed

via hydrodehalogenation

during coupling

Medium (Genotoxic potential)

Impurity B3 (Dimer)
N,N-diaryl species formed if

amine reacts twice
Low (Sterically hindered)

Impurity Fate Diagram (Graphviz)
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Figure 2: Fate map illustrating how impurities in Intermediate B propagate to the final

Enzalutamide drug substance.

Handling & Safety (MSDS Highlights)
Hazards: Intermediate B is an irritant (Skin/Eye).[1] The precursor (Bromo-amide) is

potentially toxic.

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The methyl ester form is

more stable than the free acid, which can decarboxylate at elevated temperatures (>150°C).

PPE: Standard lab coat, nitrile gloves, and safety glasses. Use a fume hood during the

Ullmann coupling due to DMF vapors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b11909213?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

